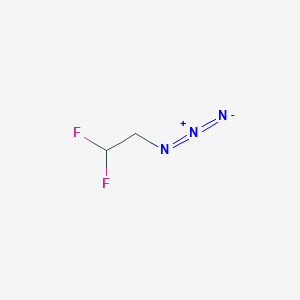
2-Azido-1,1-difluoroethane
Vue d'ensemble
Description
2-Azido-1,1-difluoroethane is a useful research compound. Its molecular formula is C2H3F2N3 and its molecular weight is 107.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1,1-difluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1,1-difluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Azido(difluoro)phosphane, a related compound to 2-Azido-1,1-difluoroethane, has been characterized using IR, Raman, and NMR spectroscopy. Its conformational properties have been extensively studied, revealing the presence of syn and anti conformers (Zeng et al., 2011).
Azido compounds, including those similar to 2-Azido-1,1-difluoroethane, have been used as bridging ligands in polynuclear Ni(II) and Mn(II) complexes, influencing their structural and magnetic properties (Ribas et al., 1999).
Azido-Cu(II) coordination polymers exhibit varied magnetic properties, such as ferromagnetic ordering and slow relaxation, influenced by their structural configurations (Liu et al., 2017).
Azido groups have been utilized in the preparation of highly stable heterobifunctional fluoroalkylation reagents for synthesizing fluorinated organic compounds (Dai et al., 2016).
In peptide synthesis, azides have been used in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes, leading to the formation of [1,2,3]-triazoles (Tornøe et al., 2002).
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane, a compound similar to 2-Azido-1,1-difluoroethane, has shown potential in synthesizing N-fluoroalkylated nitrogen heterocycles (Tichý et al., 2020).
The azido ligand's bonding parameters and magnetic anisotropy have been studied in a Co(II)-azido complex, providing insights into the ligand field and magnetic properties (Schweinfurth et al., 2015).
Azido compounds have been explored in magnetochemistry for constructing magnetic molecule materials, showing different magnetic behaviors like ferromagnetism and antiferromagnetism (Zeng et al., 2009).
Azides like 2'-azido-2'-deoxyuridine have been used as vibrational probes of nucleic acids, demonstrating sensitivity to environmental changes (Gai et al., 2010).
Azido derivatives in Schiff-base copper(II) complexes have shown catalytic activity in homogeneous epoxidation of cyclooctene, indicating potential in catalysis (Bera et al., 2010).
Propriétés
IUPAC Name |
2-azido-1,1-difluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F2N3/c3-2(4)1-6-7-5/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGMHHQMPXTJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,1-difluoroethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Propan-2-yl)[(quinolin-4-yl)methyl]amine](/img/structure/B7870631.png)








